molecular formula C8H8FNO B1304790 4-Fluoro-3-methylbenzamide CAS No. 261945-92-0

4-Fluoro-3-methylbenzamide

Katalognummer B1304790
CAS-Nummer: 261945-92-0
Molekulargewicht: 153.15 g/mol
InChI-Schlüssel: JIZAZPRNIWVYAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-methylbenzamide is a chemical compound that is part of the benzamide family, characterized by a benzene ring substituted with a fluoro group and a methyl group, as well as an amide functional group. While the specific compound 4-Fluoro-3-methylbenzamide is not directly studied in the provided papers, related compounds with fluorine substitutions on the benzamide ring have been investigated for various applications, including as building blocks for fluorescent compounds, foldamers, and pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorobenzamides has been reported using different methodologies. For instance, a formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride has been developed to produce fluorescent aminonaphthalic anhydrides . Another study describes a convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide through a multi-step process involving oxidation, chlorination, amination, and hydrogenation [

Wissenschaftliche Forschungsanwendungen

PET Imaging Ligand Development

  • Radiosynthesis and PET Ligand for mGluR1 : 4-Fluoro-3-methylbenzamide derivatives have been developed as potential PET ligands for imaging metabotropic glutamate receptor subtype 1 (mGluR1). Studies have shown that these compounds can be effectively used in PET imaging to evaluate mGluR1 in vivo, suggesting their utility in neurological research (Yamasaki et al., 2011), (Yamasaki et al., 2012).

Pharmaceutical Development

  • Antipsychotic Potential : Derivatives of 4-Fluoro-3-methylbenzamide have been identified as potent mGluR1 antagonists, showing potential in antipsychotic drug development. These compounds have demonstrated significant effects in animal models, indicating their potential in treating psychiatric disorders (Satoh et al., 2009).
  • GPR52 Agonists : Certain 4-Fluoro-3-methylbenzamide derivatives have been synthesized as novel GPR52 agonists, potentially aiding in the treatment of psychiatric disorders. These compounds have demonstrated good pharmacokinetic profiles and effectiveness in preclinical models (Tokumaru et al., 2017).

Chemical Synthesis and Analysis

  • Iron-Catalyzed C-H Fluorination : Research indicates the use of N-fluoro-2-methylbenzamides in iron-catalyzed fluorination processes. This approach demonstrates broad substrate scope and functional group tolerance, contributing to advancements in organic synthesis (Groendyke et al., 2016).
  • Analysis of Intramolecular Hydrogen Bonding : Studies on ortho-substituted arylamide oligomers, including 4-Fluoro-3-methylbenzamide derivatives, have provided insights into the conformational behavior of these compounds, which is crucial for the design of novel foldamers (Galan et al., 2009).

Medical Imaging and Diagnosis

  • Sigma Receptor Ligands for PET : Fluorinated halobenzamides, including 4-Fluoro-3-methylbenzamide derivatives, have been evaluated as sigma receptor ligands for PET imaging. These compounds show potential for imaging tissues containing sigma receptors, which could be valuable in diagnosing various medical conditions (Dence et al., 1997).

Safety And Hazards

The safety information for 4-Fluoro-3-methylbenzamide indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name

4-fluoro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZAZPRNIWVYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379108
Record name 4-fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylbenzamide

CAS RN

261945-92-0
Record name 4-fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261945-92-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15.70 g (91.0 mmol) 4-fluoro-3-methyl-benzoic acid chloride dissolved in 30 ml THF are added dropwise to 300 ml of conc. ammonia solution and then stirred for 2 hours at ambient temperature. The precipitate formed is filtered off, washed with water and dried.
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-methylbenzamide

Citations

For This Compound
8
Citations
DD Li, WL Chen, ZH Wang, YY Xie, XL Xu… - European journal of …, 2016 - Elsevier
… Retaining the 5-amino-2-chloro-4-fluoro-3-methylbenzamide of this structure, further modification was carried out at the 4-position of aromatic ring A that located in solvent area of …
Number of citations: 45 www.sciencedirect.com
A Shvartsbart, JJ Roach, MR Witten… - Journal of Medicinal …, 2022 - ACS Publications
… Gratifyingly, the 4-fluoro-3-methylbenzamide compound 23 verified our hypothesis and demonstrated >100-fold kinome selectivity. Compound 23 also maintained excellent potency for …
Number of citations: 4 pubs.acs.org
W Chen, X Chen, D Li, X Wang, G Long, Z Jiang… - European Journal of …, 2021 - Elsevier
MLL1-WDR5 interaction is essential for the formation of MLL core complex and its H3K4 methyltransferase activity. Disrupting MLL1-WDR5 interaction has been proposed as a potential …
Number of citations: 7 www.sciencedirect.com
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
… -N-(1-oxy-3‘,4‘,5‘,6‘-tetrahydro-2‘H-[2,4‘-bipyridine]-1‘-ylmethyl)benzamide (6g) was prepared in the same manner as compound 6b but with substitution of 4-fluoro-3-methylbenzamide …
Number of citations: 54 pubs.acs.org
TP Spicer, J Jiang, AB Taylor, JY Choi… - Journal of Medicinal …, 2014 - ACS Publications
… (32) [(Pyrimidine-4,6-dicarboxylic acid bis(4-fluoro-3-methylbenzamide)] was obtained from EMD Biosciences/Calbiochem (product no. 444283; San Diego, CA). The synthesis, …
Number of citations: 31 pubs.acs.org
WL Chen, DD Li, ZH Wang, XL Xu, XJ Zhang… - Bioorganic …, 2018 - Elsevier
WDR5, a subunit of the SET/MLL complex, plays critical roles in various biological progresses and are abnormally expressed in many cancers. Here we report the design, synthesis, …
Number of citations: 13 www.sciencedirect.com
CL Stenbratt - 2021 - eldorado.tu-dortmund.de
The human genome is mainly transcribed into non-coding RNAs that are not translated into proteins. With increasing understanding of function through continued research it has …
Number of citations: 3 eldorado.tu-dortmund.de
EA Stylianaki, C Magkrioti, EM Ladopoulou… - European Journal of …, 2023 - Elsevier
Robust experimental evidence has highlighted the role of Autotaxin (ATX)/Lysophosphatidic acid (LPA) axis not only in the pathogenesis of chronic inflammatory conditions and …
Number of citations: 1 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.